![molecular formula C29H31NO3 B238850 (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-15-7](/img/structure/B238850.png)
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as BZP-DPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP-DPA is a complex molecule that has been synthesized through a multistep process.
作用机制
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate increases the levels of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been shown to have beneficial effects on cognitive function and motivation.
生化和生理效应
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to increased motivation and cognitive function. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders. Additionally, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One advantage of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is that it has shown promising therapeutic potential in the treatment of neurological disorders. However, one limitation is that it is a complex molecule that requires a multistep synthesis process, which may limit its availability for research purposes. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
未来方向
There are several future directions for (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate research. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and addiction. Another direction is to optimize the synthesis process to increase the yield and purity of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans, including its pharmacokinetics and potential side effects.
Conclusion:
In conclusion, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that has shown promising therapeutic potential in the treatment of neurological disorders. Its mechanism of action involves the inhibition of the dopamine transporter, leading to increased dopamine signaling. (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several biochemical and physiological effects, including increased motivation and cognitive function, anti-inflammatory effects, and antioxidant effects. However, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
合成方法
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that requires a multistep synthesis process. The synthesis process involves the reaction of benzylamine with cyclohexanone to form a ketimine intermediate. The ketimine intermediate is then reacted with diphenylacetyl chloride to form the final product, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. This synthesis method has been optimized to produce (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in high yields and purity.
科学研究应用
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has shown potential therapeutic applications in the field of neuroscience. It has been found to act as a selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation pathways, and its dysregulation has been linked to several neurological disorders, such as Parkinson's disease and addiction.
属性
CAS 编号 |
1927-15-7 |
|---|---|
产品名称 |
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
分子式 |
C29H31NO3 |
分子量 |
441.6 g/mol |
IUPAC 名称 |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C29H31NO3/c31-28(29(32,23-13-6-2-7-14-23)24-15-8-3-9-16-24)33-27-19-25-17-10-18-26(20-27)30(25)21-22-11-4-1-5-12-22/h1-9,11-16,25-27,32H,10,17-21H2 |
InChI 键 |
ARUBUBJNDDZSTJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
规范 SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
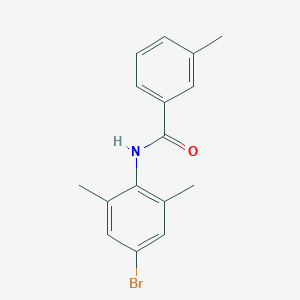
![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)
![5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
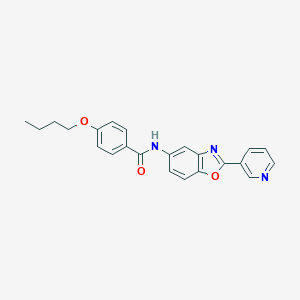
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
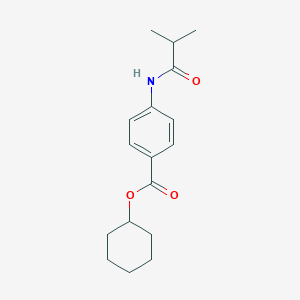
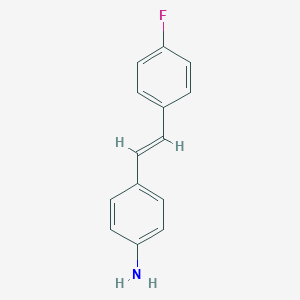
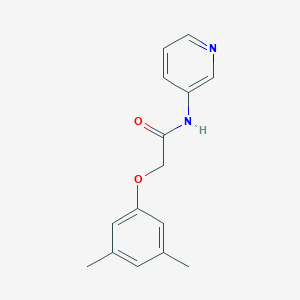
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)